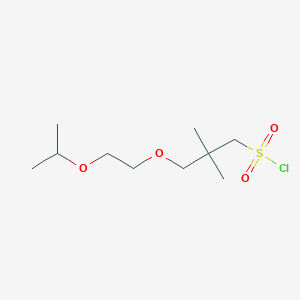
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with a complex structure that includes an isopropoxyethoxy group, a dimethylpropane backbone, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-ol. This intermediate is then reacted with thionyl chloride (SOCl2) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperatures to control the reaction rate.
Major Products Formed
Sulfonamide Derivatives: Formed when reacted with amines.
Sulfonate Ester Derivatives: Formed when reacted with alcohols.
Sulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules to study protein function and interactions.
Medicine: Potential use in the development of new pharmaceuticals due to its ability to form stable sulfonamide bonds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable sulfonamide and sulfonate ester bonds, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Isopropoxyethoxy)methylphenol: Another compound with an isopropoxyethoxy group, used as an intermediate in organic synthesis.
Bisoprolol: A beta-blocker with a similar isopropoxyethoxy group, used in the treatment of cardiovascular diseases.
Uniqueness
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with an isopropoxyethoxy-dimethylpropane backbone.
Properties
Molecular Formula |
C10H21ClO4S |
|---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-propan-2-yloxyethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-9(2)15-6-5-14-7-10(3,4)8-16(11,12)13/h9H,5-8H2,1-4H3 |
InChI Key |
RCKAQRMNNMMJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCC(C)(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


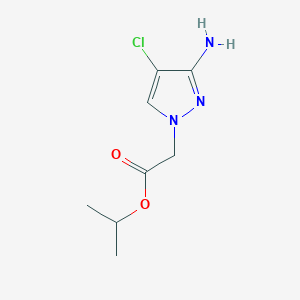
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
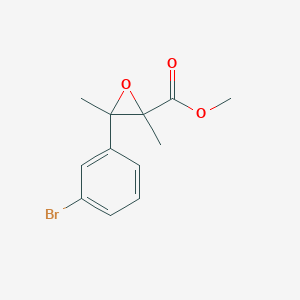


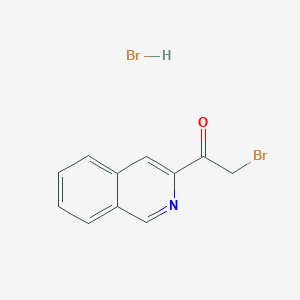


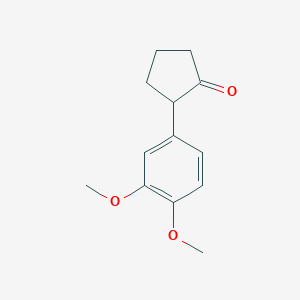
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)


![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
